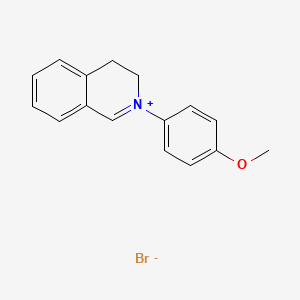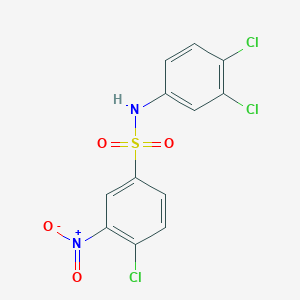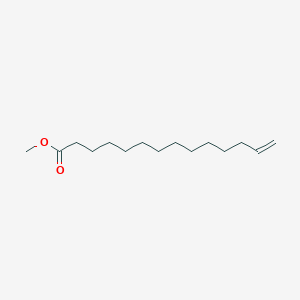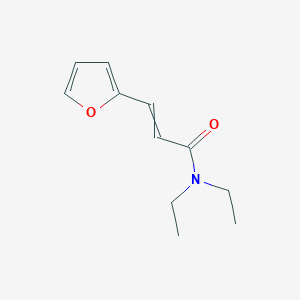
2-Propenamide, N,N-diethyl-3-(2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N,N-diethyl-3-(2-furanyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a diethylamine and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- typically involves the reaction of 2-furylamine with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-furylamine, diethylamine, acryloyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 2-furylamine is first reacted with diethylamine to form an intermediate. This intermediate is then reacted with acryloyl chloride to yield 2-Propenamide, N,N-diethyl-3-(2-furanyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N,N-diethyl-3-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The propenamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Corresponding amines.
Substitution: Substituted propenamides with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N,N-diethyl-3-(2-furanyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The furan ring and amide group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
2-Propanamine, N,N-diethyl-: Contains a propanamine group instead of a propenamide group.
Uniqueness
2-Propenamide, N,N-diethyl-3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the propenamide group with diethylamine and furan makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
51825-02-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N,N-diethyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)8-7-10-6-5-9-14-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
SNAOWLCUPMYHIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)


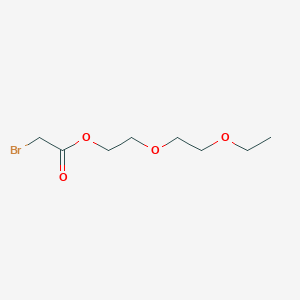

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

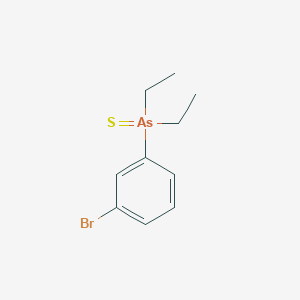
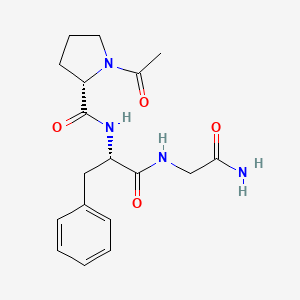
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
